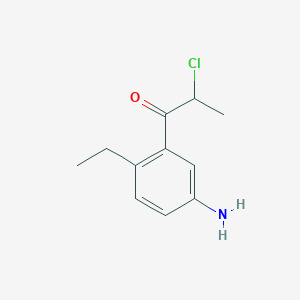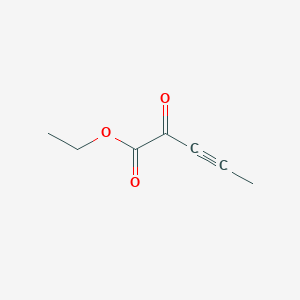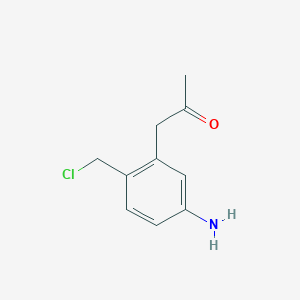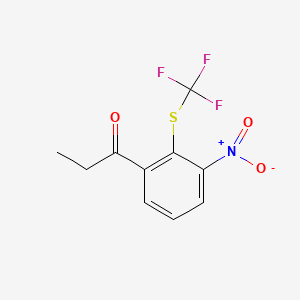![molecular formula C9H12F5NO3 B14036763 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B14036763.png)
5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Difluoro-1-oxa-7-azaspiro[35]nonane 2,2,2-trifluoroacetate is a synthetic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method involves the use of difluorocarbene precursors in the presence of a base to introduce the difluoro groups into the spirocyclic structure . The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The trifluoroacetate group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a ketone or aldehyde .
Aplicaciones Científicas De Investigación
5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study biological processes and interactions.
Mecanismo De Acción
The mechanism by which 5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can modulate the activity of these targets and influence biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxa-7-azaspiro[3.5]nonane
- 7-Oxa-2-azaspiro[3.5]nonane
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
Uniqueness
5,5-Difluoro-1-oxa-7-azaspiro[3.5]nonane 2,2,2-trifluoroacetate is unique due to the presence of difluoro groups and the trifluoroacetate moiety, which confer distinct chemical and physical properties. These features enhance its stability and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C9H12F5NO3 |
|---|---|
Peso molecular |
277.19 g/mol |
Nombre IUPAC |
5,5-difluoro-1-oxa-7-azaspiro[3.5]nonane;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11F2NO.C2HF3O2/c8-7(9)5-10-3-1-6(7)2-4-11-6;3-2(4,5)1(6)7/h10H,1-5H2;(H,6,7) |
Clave InChI |
KZPUZUJFQSCLSR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C12CCO2)(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















